Lipophilicity Profile (XLogP3-AA) Compared to 5-Bromo and 6-Bromo Isomers
The lipophilicity of 7-Bromo-3,3-dimethylindolin-2-one, as measured by its computed XLogP3-AA value, is 2.4 [1]. This is a critical parameter influencing membrane permeability and metabolic stability. In comparison, the 5-bromo regioisomer (CAS 120902-45-6) exhibits a slightly higher predicted XLogP of 2.6, while the 6-bromo isomer (CAS 158326-84-2) has a slightly lower XLogP of 2.2 . This variance in lipophilicity, driven solely by the bromine's position, can lead to meaningful differences in oral absorption and tissue distribution profiles in lead optimization programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 5-Bromo-3,3-dimethylindolin-2-one (XLogP = 2.6) and 6-Bromo-3,3-dimethylindolin-2-one (XLogP = 2.2) |
| Quantified Difference | Target is -0.2 vs 5-bromo and +0.2 vs 6-bromo |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This difference in logP values provides a quantitative basis for selecting the 7-bromo isomer over its 5- or 6-bromo counterparts when aiming for a specific lipophilicity window to balance target engagement with favorable ADME properties.
- [1] PubChem. (2026). Compound Summary for CID 72698797, 7-Bromo-3,3-dimethylindolin-2-one. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
